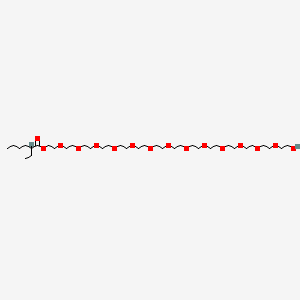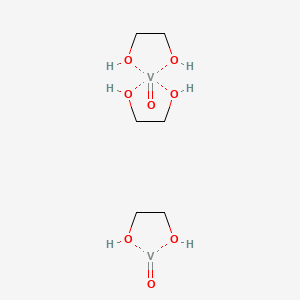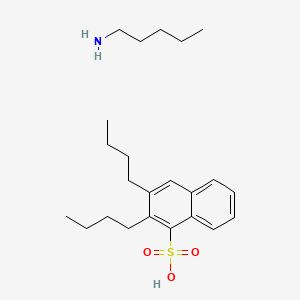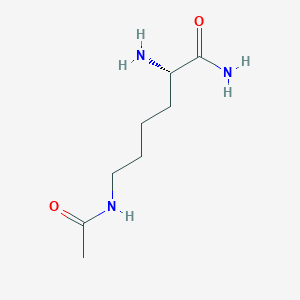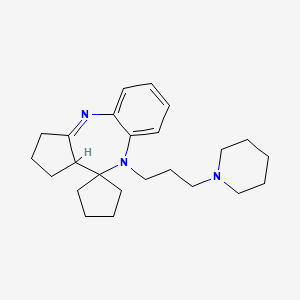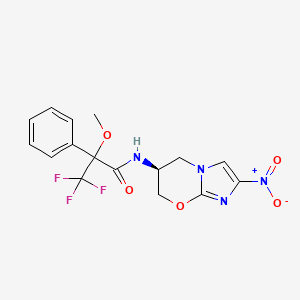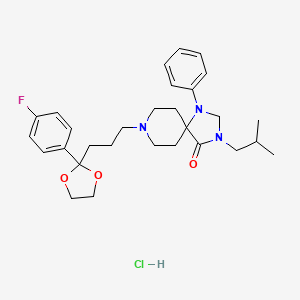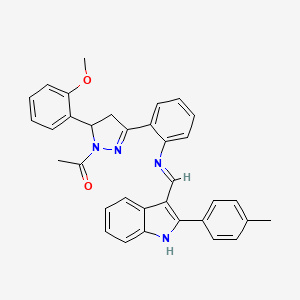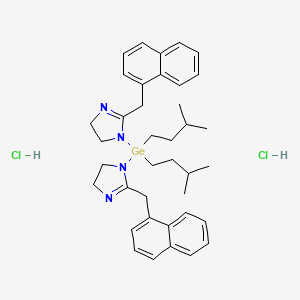
1H-Imidazole, 1,1'-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride is a complex organic compound with the molecular formula C38H50Cl2GeN4 and a molecular weight of 706.376 g/mol . This compound is characterized by its unique structure, which includes imidazole rings, naphthalenylmethyl groups, and a germylene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the imidazole rings, followed by the introduction of the naphthalenylmethyl groups. The germylene core is then incorporated through a series of reactions involving organogermanium compounds. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability .
化学反応の分析
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
科学的研究の応用
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, while the naphthalenylmethyl groups can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar compounds to 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride include:
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-phenylmethyl)-, dihydrochloride: This compound has a phenylmethyl group instead of a naphthalenylmethyl group, leading to different chemical and biological properties.
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-benzyl)-, dihydrochloride:
The uniqueness of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.
特性
CAS番号 |
153714-97-7 |
|---|---|
分子式 |
C38H50Cl2GeN4 |
分子量 |
706.4 g/mol |
IUPAC名 |
bis(3-methylbutyl)-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germane;dihydrochloride |
InChI |
InChI=1S/C38H48GeN4.2ClH/c1-29(2)19-21-39(22-20-30(3)4,42-25-23-40-37(42)27-33-15-9-13-31-11-5-7-17-35(31)33)43-26-24-41-38(43)28-34-16-10-14-32-12-6-8-18-36(32)34;;/h5-18,29-30H,19-28H2,1-4H3;2*1H |
InChIキー |
OPYGEQJLCLDMBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC[Ge](CCC(C)C)(N1CCN=C1CC2=CC=CC3=CC=CC=C32)N4CCN=C4CC5=CC=CC6=CC=CC=C65.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


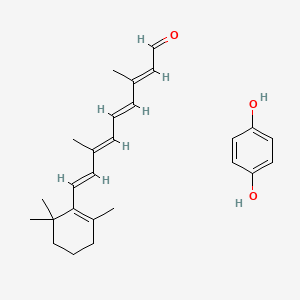
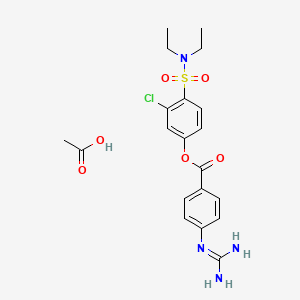
![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
